molecular formula C13H13BrN2O2S B4886238 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B4886238
M. Wt: 341.23 g/mol
InChI Key: HFHCFVOSTTYNFM-UHFFFAOYSA-N
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound is known for its unique chemical structure and has been the subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide has a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacterial and fungal strains. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in animal models. Studies have also shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide is its broad spectrum of activity against bacteria and fungi. Additionally, it has been found to have anti-inflammatory and anticancer properties. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are a number of future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide. One area of focus is the development of more effective and less toxic derivatives of this compound. Additionally, further studies are needed to determine the mechanism of action and potential therapeutic applications of this compound. Finally, more research is needed to determine the optimal dosage and potential side effects of this compound in humans.
Conclusion:
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide is a unique chemical compound with potential therapeutic applications. Its broad spectrum of activity against bacteria and fungi, anti-inflammatory properties, and anticancer properties make it a promising candidate for further research. While there are limitations to its use, further studies are needed to determine the optimal dosage and potential side effects of this compound. Overall, 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide holds great promise for the development of new and effective therapeutic agents.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been found to have potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-8-5-10(6-9(2)12(8)14)18-7-11(17)16-13-15-3-4-19-13/h3-6H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHCFVOSTTYNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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